[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate
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Overview
Description
[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate: is a complex organic compound characterized by its unique structure, which includes multiple functional groups and long hydrocarbon chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate typically involves esterification reactions. One common method includes the reaction of 2,2,4-trimethylpentanol with octadec-9-enoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieving a high-quality product.
Chemical Reactions Analysis
Types of Reactions
[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the ester groups can be reduced to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate is used as a model compound to study esterification and hydrolysis reactions. Its unique structure makes it an ideal candidate for investigating reaction mechanisms and kinetics.
Biology
In biological research, this compound is studied for its potential role in lipid metabolism and its effects on cellular processes. It is also used in the synthesis of bioactive molecules that can interact with biological membranes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its long hydrocarbon chains make it a candidate for drug delivery systems, particularly in targeting lipid-rich tissues.
Industry
In the industrial sector, this compound is used in the formulation of lubricants and surfactants. Its stability and hydrophobic nature make it suitable for applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of [2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate involves its interaction with lipid membranes and enzymes. The ester groups can undergo hydrolysis, releasing fatty acids that can be metabolized by cells. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: Similar in structure but with a simpler ester group.
Ethyl oleate: Another ester of oleic acid, differing in the alcohol component.
Glyceryl trioleate: A triglyceride with three oleic acid molecules esterified to glycerol.
Uniqueness
[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate is unique due to its branched structure and the presence of multiple functional groups
Properties
CAS No. |
68201-79-6 |
---|---|
Molecular Formula |
C44H82O4 |
Molecular Weight |
675.1 g/mol |
IUPAC Name |
[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C44H82O4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(45)47-39-44(5,6)43(40(3)4)48-42(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h21-24,40,43H,7-20,25-39H2,1-6H3/b23-21-,24-22- |
InChI Key |
VSIQFKJGKNBEFA-SXAUZNKPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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